molecular formula C7H9Cl3N4O B14263825 N-Ethyl-4-methoxy-6-(trichloromethyl)-1,3,5-triazin-2-amine CAS No. 156242-72-7

N-Ethyl-4-methoxy-6-(trichloromethyl)-1,3,5-triazin-2-amine

Cat. No.: B14263825
CAS No.: 156242-72-7
M. Wt: 271.5 g/mol
InChI Key: AJNMZOFIKNDCEA-UHFFFAOYSA-N
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Description

N-Ethyl-4-methoxy-6-(trichloromethyl)-1,3,5-triazin-2-amine is a triazine derivative. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its trichloromethyl group, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-methoxy-6-(trichloromethyl)-1,3,5-triazin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-methoxy-6-(trichloromethyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The trichloromethyl group can be oxidized to form different products.

    Reduction: Reduction reactions can modify the triazine ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a triazine derivative with a different functional group, while substitution reactions could introduce new substituents onto the triazine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the development of bioactive compounds.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of advanced materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trichloromethyl group could play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Ethyl-4-methoxy-6-(trichloromethyl)-1,3,5-triazin-2-amine might include other triazine derivatives with different substituents, such as:

  • N-Methyl-4-methoxy-6-(trichloromethyl)-1,3,5-triazin-2-amine
  • N-Ethyl-4-ethoxy-6-(trichloromethyl)-1,3,5-triazin-2-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other triazine derivatives.

Properties

CAS No.

156242-72-7

Molecular Formula

C7H9Cl3N4O

Molecular Weight

271.5 g/mol

IUPAC Name

N-ethyl-4-methoxy-6-(trichloromethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H9Cl3N4O/c1-3-11-5-12-4(7(8,9)10)13-6(14-5)15-2/h3H2,1-2H3,(H,11,12,13,14)

InChI Key

AJNMZOFIKNDCEA-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)C(Cl)(Cl)Cl)OC

Origin of Product

United States

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